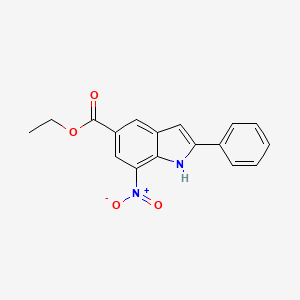

ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate

Descripción general

Descripción

Ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes a nitro group, a phenyl group, and an ester functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of 2-phenylindole to introduce the nitro group at the 7-position. This is followed by esterification of the carboxyl group at the 5-position using ethanol and an acid catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and minimize human intervention. The use of green chemistry principles, such as solvent recycling and waste reduction, is also becoming increasingly important in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon.

Substitution: Electrophiles such as halogens, nitrating agents.

Ester Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

Reduction: 7-amino-2-phenyl-1H-indole-5-carboxylate.

Substitution: Various substituted phenyl derivatives.

Hydrolysis: 7-nitro-2-phenyl-1H-indole-5-carboxylic acid.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features an indole core with a nitro group at the 7-position and a phenyl group at the 2-position, along with an ethyl ester functional group at the 5-position. The synthesis of ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate typically involves multi-step organic reactions. General methods include:

- Formation of the Indole Core : Starting with appropriate precursors, the indole ring is constructed through cyclization reactions.

- Nitration : The introduction of the nitro group is achieved via electrophilic aromatic substitution.

- Esterification : The carboxylic acid group is converted into an ethyl ester through reaction with ethanol in the presence of acid catalysts.

Biological Activities

This compound exhibits a range of biological activities, making it a compound of interest in pharmacological research:

Enzyme Inhibition

Research indicates that this compound can act as an allosteric inhibitor of fructose-1,6-bisphosphatase, a key enzyme in gluconeogenesis. Studies have shown significant inhibitory effects with IC50 values in the micromolar range, suggesting its potential in metabolic regulation.

Antimicrobial Properties

Indole derivatives, including this compound, have demonstrated antimicrobial activity against various pathogens. In particular, compounds from this class have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The diameter of inhibition zones (DIZ) has been used to measure their efficacy, revealing promising results .

Anticancer Potential

The compound has also been studied for its anticancer properties. Indole derivatives are known to exhibit cytotoxic effects against several cancer cell lines. The mechanisms often involve apoptosis induction and cell cycle arrest, making them candidates for further development as anticancer agents .

Comparative Analysis with Related Compounds

A comparison of this compound with other similar indole derivatives highlights its unique structural features and potential advantages:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ethyl 7-nitroindole-2-carboxylate | Indole core with nitro and carboxylic acid groups | Potential as an anti-cancer agent |

| Methyl 4-methyl-7-nitroindole-2-carboxylate | Methyl substitution at the 4-position | Enhanced lipophilicity |

| Ethyl 4-fluoro-7-nitroindole | Fluorine substitution at the 4-position | Increased metabolic stability |

This table illustrates how variations in substituents can influence biological activity and pharmacokinetic properties.

Case Studies

Several studies have documented the applications of this compound in various research contexts:

- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of this compound against standard bacterial strains using DIZ assays, demonstrating significant activity against Staphylococcus aureus and Bacillus subtilis .

- Molecular Docking Studies : Computational studies have explored the binding affinity of this compound to various biological targets, providing insights into its mechanism of action and potential therapeutic uses .

- Integrase Inhibition : Research on related indole derivatives has shown that certain compounds can inhibit HIV integrase activity effectively, suggesting that this compound may share similar antiviral properties .

Mecanismo De Acción

The mechanism of action of ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenyl and ester groups contribute to the compound’s ability to bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways .

Comparación Con Compuestos Similares

Ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate can be compared with other indole derivatives such as:

Indole-3-acetic acid: A plant hormone with different biological activities.

5-nitroindole: Lacks the ester and phenyl groups, resulting in different reactivity and applications.

2-phenylindole: Lacks the nitro and ester groups, leading to distinct chemical properties.

The unique combination of functional groups in this compound makes it a versatile compound with diverse applications and reactivity.

Actividad Biológica

Ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and structure-activity relationship (SAR) analyses to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features an indole core substituted at the 7-position with a nitro group and at the 5-position with an ethyl ester. This structural configuration is crucial for its biological activity, particularly in targeting various cellular pathways.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of indole compounds exhibit promising antiproliferative activities against various cancer cell lines. For instance, compounds similar to this compound have shown GI50 values ranging from 26 nM to 86 nM in different assays, indicating strong potential as anticancer agents .

Table 1: Antiproliferative Activity of Indole Derivatives

| Compound | Cell Line A-549 | Cell Line MCF-7 | Cell Line Panc-1 | Average GI50 (nM) |

|---|---|---|---|---|

| Ethyl 7-nitro derivative | 92% viability | 102 ± 10 | 106 ± 10 | 104 |

| Va | 91% viability | 25 ± 2 | 28 ± 2 | 26 |

| Vb | 88% viability | 58 ± 5 | 61 ± 6 | 59 |

| Vc | 91% viability | 54 ± 5 | 57 ± 5 | 56 |

The most potent derivatives, such as compound Va, exhibited superior inhibitory activity against the epidermal growth factor receptor (EGFR), with an IC50 value of approximately nM, demonstrating enhanced efficacy compared to standard treatments like erlotinib .

The biological activity of this compound is largely attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival. Research indicates that these compounds may interfere with the EGFR and BRAF signaling pathways, which are critical in many cancers .

Moreover, the nitro group at the seventh position may enhance electron affinity, thereby increasing the compound's reactivity with cellular targets.

Antiviral Activity

Indole derivatives have also been investigated for their antiviral properties, particularly against HIV integrase. Compounds similar to this compound have shown potential as integrase strand transfer inhibitors (INSTIs), which are vital for blocking viral replication .

Table 2: Antiviral Activity Against HIV Integrase

| Compound | IC50 (μM) |

|---|---|

| Indole derivative A | |

| Indole derivative B |

These findings suggest that modifications on the indole scaffold can significantly enhance antiviral potency through improved binding interactions with viral components .

Antimicrobial Activity

In addition to anticancer and antiviral properties, this compound exhibits antimicrobial activities. Studies have reported effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values indicate that these compounds can serve as potential candidates for developing new antimicrobial agents.

Table 3: Antimicrobial Activity

| Pathogen | MIC (mg/mL) |

|---|---|

| E. coli | |

| Bacillus mycoides | |

| C. albicans |

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications on the indole ring significantly impact biological activity. The presence of electron-withdrawing groups like nitro enhances antiproliferative effects, while alkoxy or halogen substitutions can modulate receptor affinity and selectivity .

Propiedades

IUPAC Name |

ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-2-23-17(20)13-8-12-9-14(11-6-4-3-5-7-11)18-16(12)15(10-13)19(21)22/h3-10,18H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSJBFGCCFUSDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C2C(=C1)C=C(N2)C3=CC=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.